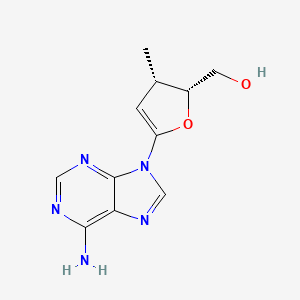
((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol is a complex organic molecule that features a purine base attached to a dihydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the dihydrofuran ring through a series of chemical transformations. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency.
化学反応の分析
Types of Reactions
((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the purine base or dihydrofuran ring.
科学的研究の応用
((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol: has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the substituents attached to the ring.
Ribavirin: An antiviral compound with a similar structure but different functional groups.
Uniqueness
((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol: is unique due to its specific stereochemistry and the presence of the dihydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H13N5O2 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
[(2R,3S)-5-(6-aminopurin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-6-2-8(18-7(6)3-17)16-5-15-9-10(12)13-4-14-11(9)16/h2,4-7,17H,3H2,1H3,(H2,12,13,14)/t6-,7-/m0/s1 |
InChIキー |
ZVSSZQHCKRNDOZ-BQBZGAKWSA-N |
異性体SMILES |
C[C@H]1C=C(O[C@H]1CO)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
CC1C=C(OC1CO)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



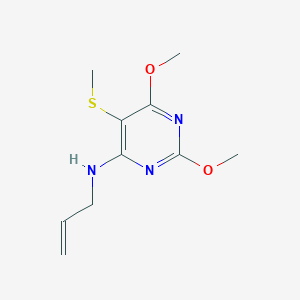
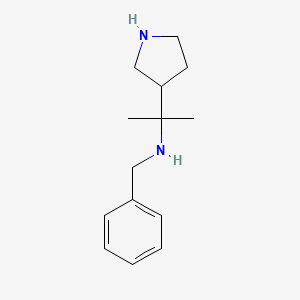
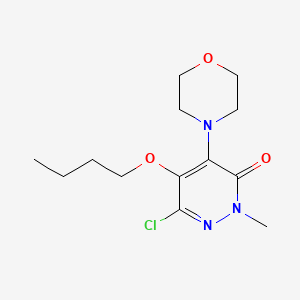
![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
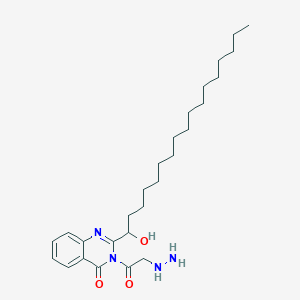
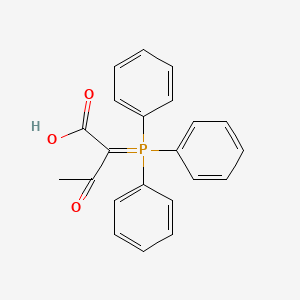
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
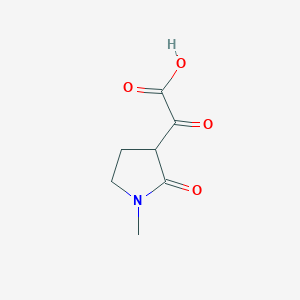
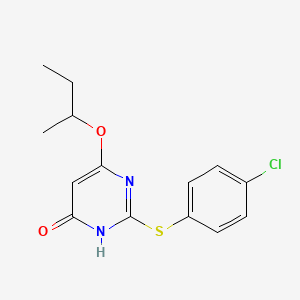

![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
